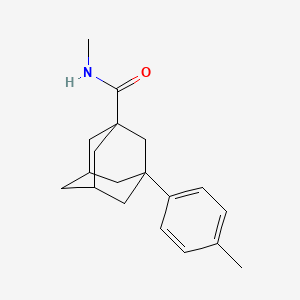

N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide

Description

N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Properties

IUPAC Name |

N-methyl-3-(4-methylphenyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-13-3-5-16(6-4-13)18-8-14-7-15(9-18)11-19(10-14,12-18)17(21)20-2/h3-6,14-15H,7-12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJHVTCDNCFOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322177 | |

| Record name | N-methyl-3-(4-methylphenyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313500-66-2 | |

| Record name | N-methyl-3-(4-methylphenyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide typically involves the following steps:

Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the adamantane core with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

N-Methylation: The final step involves the methylation of the nitrogen atom in the carboxamide group using a methylating agent like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders due to its structural similarity to known therapeutic agents.

Materials Science: Its rigid and stable structure makes it a candidate for use in the development of advanced materials, such as polymers and nanocomposites.

Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.

Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

Uniqueness

N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other adamantane derivatives. Its methyl and phenyl groups may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.

Biological Activity

N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide, a derivative of adamantanecarboxamide, has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its adamantane core, which is known for its unique three-dimensional structure that contributes to its biological properties. The compound's structure can be represented as follows:

This compound features a methyl group attached to the nitrogen atom and a para-methylphenyl group, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Inhibitory Activity Against 11β-HSD1

One of the significant areas of research involving this compound is its inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of cortisol and is implicated in various metabolic disorders, including obesity and diabetes.

Research Findings

A study detailed the synthesis and evaluation of several adamantanecarboxamide derivatives, including this compound. The compound exhibited promising inhibitory activity against both human and mouse 11β-HSD1 enzymes. The results are summarized in Table 1 below:

| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) |

|---|---|---|

| This compound | 8 | 49 |

These findings indicate that this compound is a potent inhibitor, with an IC50 value of 8 nM for human enzymes, suggesting significant therapeutic potential in conditions where modulation of cortisol levels is beneficial .

Anticancer Activity

In addition to its enzyme inhibition properties, this compound has been explored for its anticancer activities. Research has shown that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines.

Case Studies

A notable study investigated the anticancer effects of adamantane derivatives on prostate cancer cells. The results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells. Although specific data on this compound was not directly provided, the structural similarities suggest potential efficacy .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has also been a subject of investigation. Studies have indicated that compounds within this class exhibit favorable absorption and distribution characteristics, which are critical for their effectiveness as therapeutic agents.

Stability and Safety Profiles

Research has highlighted that derivatives like this compound demonstrate reasonable stability and safety profiles in preclinical models. For instance, they showed minimal interaction with cytochrome P450 enzymes and hERG channels, suggesting a low risk for drug-drug interactions and cardiotoxicity .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the adamantane core, methylphenyl substituents, and carboxamide linkage. Key signals include adamantane CH2 groups (δ 1.6–2.1 ppm) and aromatic protons (δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 354.2) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

How can X-ray crystallography using SHELXL enhance the accuracy of structural determination for adamantane-based carboxamides?

Advanced

SHELXL refines crystal structures by:

- High-resolution data handling : Correcting for absorption and thermal motion artifacts, critical for rigid adamantane frameworks .

- Twinned data refinement : Resolving overlapping reflections in low-symmetry space groups (e.g., P21/c) common for bulky adamantane derivatives .

- Hydrogen atom placement : Using riding models or independent refinement to confirm hydrogen bonding networks, which influence molecular packing .

Example: A recent study achieved an R1 factor of 0.039 for a related adamantane-carboxamide using SHELXL .

What strategies resolve contradictions between computational predictions and experimental data in the molecular conformation of adamantane derivatives?

Q. Advanced

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) to validate or adjust computational models .

- DFT vs. crystallographic comparison : Align optimized geometries (B3LYP/6-31G*) with X-ray data to identify discrepancies in torsion angles or steric strain .

- Multi-method validation : Combine NMR-derived NOE correlations with crystallography to resolve ambiguities in substituent orientation .

How do structure-activity relationship (SAR) studies inform the design of adamantane-carboxamide derivatives with enhanced biological activity?

Advanced

SAR studies focus on:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring increases binding affinity to target enzymes (e.g., IC50 improved from 12 μM to 0.8 μM in a soluble epoxide hydrolase inhibitor) .

- Adamantane modifications : Chlorination at the 3-position enhances lipophilicity, improving blood-brain barrier penetration .

- Triazole incorporation : Adding triazole rings (as in related compounds) boosts metabolic stability by reducing cytochrome P450 oxidation .

What are the key considerations in designing in vitro assays to evaluate the biological activity of this compound?

Q. Basic

- Cell line selection : Use target-specific models (e.g., macrophage lines for anti-inflammatory assays) .

- Dose-response curves : Test concentrations from 0.1–100 μM to determine EC50/IC50 values .

- Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls to isolate compound effects .

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid cytotoxicity .

What role do solvent effects and temperature gradients play in the crystallization of adamantane-carboxamide derivatives for structural analysis?

Q. Advanced

- Solvent choice : Low-polarity solvents (e.g., hexane/ethyl acetate) promote slow crystal growth, reducing defects in the adamantane lattice .

- Temperature ramping : Gradual cooling from 50°C to 4°C over 48 hours yields larger, diffraction-quality crystals .

- Additives : Trace acetic acid can template hydrogen-bonded networks, stabilizing specific crystal forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.